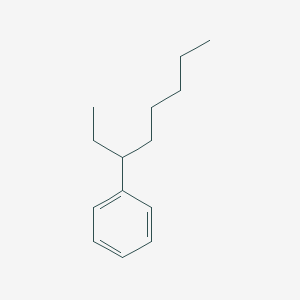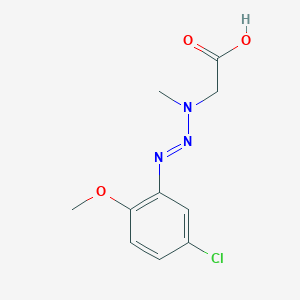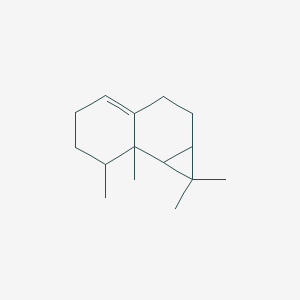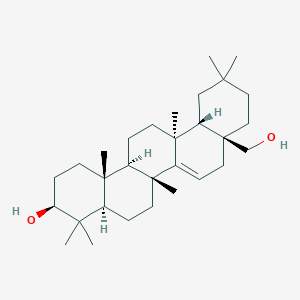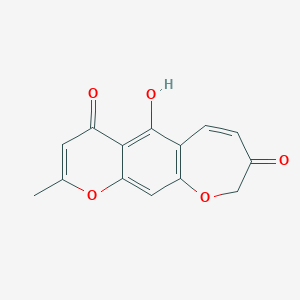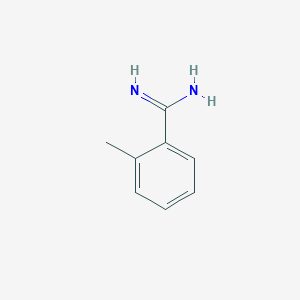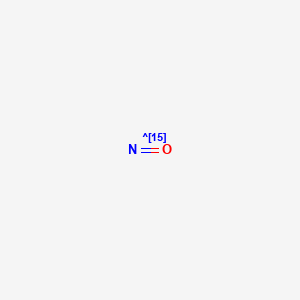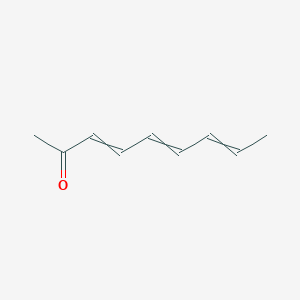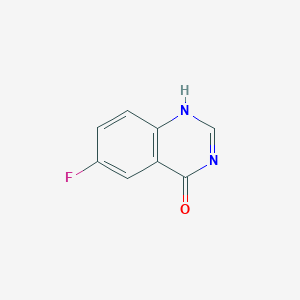
2,2-Diisopropyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diisopropyl-1,3-oxathiolane, commonly known as DIPT, is a cyclic sulfide compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a characteristic odor. DIPT is a versatile compound that has gained popularity due to its unique chemical properties and its ability to react with a wide range of chemical compounds.
作用機序
The mechanism of action of DIPT is not fully understood, but it is believed to react with various chemical compounds through the formation of sulfur-nitrogen bonds. These bonds are essential for the formation of various heterocyclic compounds, which are important in the development of new pharmaceuticals and other chemical compounds.
Biochemical and Physiological Effects
DIPT has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
DIPT has several advantages for use in lab experiments, including its low cost, ease of synthesis, and versatility in chemical reactions. However, it also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for research involving DIPT, including the development of new pharmaceuticals, the study of its potential use in the treatment of inflammatory diseases, and the investigation of its potential use as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action of DIPT and its potential applications in various scientific fields.
In conclusion, DIPT is a versatile and important compound in scientific research, with potential applications in the development of new pharmaceuticals, the study of chemical reactions, and the investigation of its biochemical and physiological effects. While there are limitations to its use, further research is needed to fully understand its potential and to explore new directions for its use in scientific research.
合成法
DIPT can be synthesized through a variety of methods, including the reaction of isopropyl alcohol with thionyl chloride, followed by the addition of potassium hydroxide. Another method involves the reaction of isopropyl alcohol with phosphorus pentasulfide, followed by the addition of sodium hydroxide. These methods are relatively simple and efficient, making DIPT a cost-effective compound for scientific research purposes.
科学的研究の応用
DIPT has been used in a wide range of scientific research applications, including the synthesis of new chemicals, the study of chemical reactions, and the development of new pharmaceuticals. It has been used as a reagent in the synthesis of various heterocyclic compounds, including thiazoles and oxazoles. DIPT has also been used in the study of chemical reactions involving sulfur and nitrogen.
特性
CAS番号 |
16047-99-7 |
|---|---|
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC名 |
2,2-di(propan-2-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
InChIキー |
OBNXFRXTSJYKSV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCCS1)C(C)C |
正規SMILES |
CC(C)C1(OCCS1)C(C)C |
その他のCAS番号 |
16047-99-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




